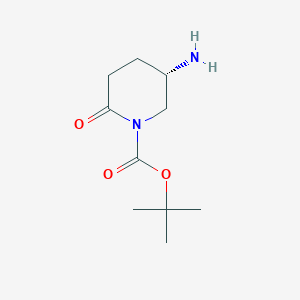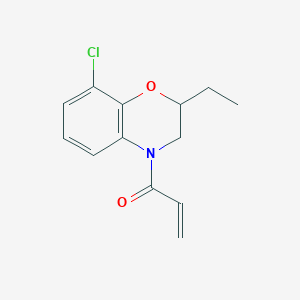
1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one, also known as BX795, is a small molecule inhibitor that has shown potential in various scientific research applications.
作用機序
The mechanism of action of 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one involves the inhibition of the TBK1/IKKε kinase complex, which is involved in the regulation of several cellular processes including antiviral responses and inflammation. This compound binds to the ATP-binding site of TBK1/IKKε and prevents its activation, leading to downstream effects on various cellular pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antiviral and anti-inflammatory properties, this compound has been shown to induce autophagy, a cellular process involved in the degradation of damaged organelles and proteins. This compound has also been shown to inhibit the growth of several cancer cell lines, although the mechanism of action in this context is not well understood.
実験室実験の利点と制限
One advantage of using 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one in lab experiments is its specificity for the TBK1/IKKε kinase complex, which allows for targeted inhibition of specific cellular pathways. However, one limitation is the relatively low yield of this compound and the need for careful purification to remove impurities.
将来の方向性
There are several future directions for the use of 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one in scientific research. One area of interest is in the development of new antiviral therapies, where this compound could be used as a lead compound for the development of more potent inhibitors. Another area of interest is in the study of autophagy and its role in various diseases, where this compound could be used as a tool to manipulate autophagy levels. Finally, the potential use of this compound in cancer therapy warrants further investigation, particularly in understanding its mechanism of action and identifying potential combination therapies.
合成法
The synthesis of 1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one involves a series of chemical reactions starting with 2-amino-4-chlorophenol. The intermediate compounds are then treated with various reagents such as ethyl chloroformate, sodium hydride, and 2-aminothiophenol to produce the final product. The yield of this compound is typically around 30-40% and requires careful purification to remove impurities.
科学的研究の応用
1-(8-Chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been extensively studied in various scientific research applications. One of the most promising areas is in the field of virology, where this compound has been shown to inhibit the replication of several viruses including hepatitis C virus, dengue virus, and Zika virus. This compound has also been shown to have anti-inflammatory properties and can inhibit the activation of the NLRP3 inflammasome, which is involved in several inflammatory diseases.
特性
IUPAC Name |
1-(8-chloro-2-ethyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-9-8-15(12(16)4-2)11-7-5-6-10(14)13(11)17-9/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKWSTLDEWMTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C2=C(O1)C(=CC=C2)Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

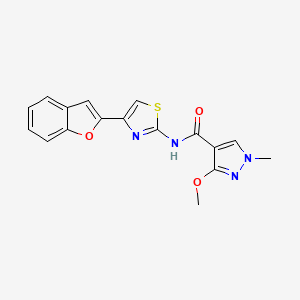
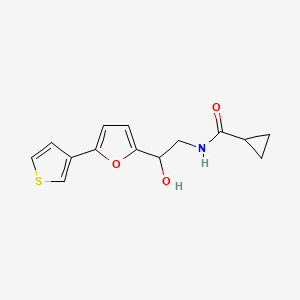
![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)

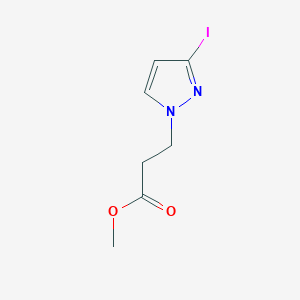
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)
![2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2503832.png)
![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)
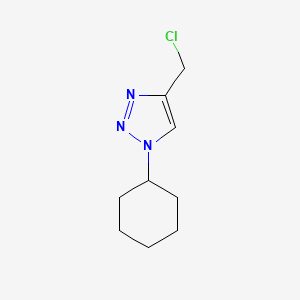

![2-(3,5-dimethylisoxazol-4-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2503839.png)
